PD 128483 - 153260-23-2

PD 128483

Catalog Number: EVT-1200930
CAS Number: 153260-23-2
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PD 128483 was developed by Pfizer as part of their research into new treatments for respiratory diseases. It is classified as a phosphodiesterase 4 inhibitor, which is significant in modulating inflammatory responses through the enhancement of cyclic adenosine monophosphate levels within cells. This classification places PD 128483 alongside other known therapeutic agents that target similar pathways, offering insights into its mechanism of action and potential uses in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD 128483 involves several key steps that utilize standard organic chemistry techniques. The compound can be synthesized through a multi-step process that typically includes:

  1. Formation of an Intermediate: The initial step often involves the reaction of appropriate starting materials to form a key intermediate compound. This may involve various reactions such as nucleophilic substitution or cyclization.
  2. Functionalization: Subsequent steps introduce functional groups that enhance the biological activity of the molecule. This may include alkylation or acylation reactions.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

The detailed synthetic route may vary depending on the specific protocols employed by different research teams but generally adheres to these foundational steps.

Molecular Structure Analysis

Structure and Data

The molecular structure of PD 128483 can be described as follows:

  • Molecular Formula: C18H20N4O3
  • Molecular Weight: Approximately 344.38 g/mol
  • Structural Features: The compound features a pyrimidine ring, which is integral to its activity as a phosphodiesterase inhibitor. The presence of various functional groups contributes to its selectivity and potency.

A detailed examination using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provides insights into the precise arrangement of atoms within PD 128483, confirming its structural integrity.

Chemical Reactions Analysis

Reactions and Technical Details

PD 128483 undergoes various chemical reactions typical for phosphodiesterase inhibitors. Key reactions include:

  1. Enzymatic Interaction: The primary reaction involves binding to the active site of phosphodiesterase 4, leading to inhibition of enzyme activity.
  2. Metabolic Stability: In vivo studies indicate that PD 128483 is subject to metabolic transformations, which may include hydroxylation or N-dealkylation, impacting its pharmacokinetics.
  3. Thermodynamic Stability: Thermodynamic analyses reveal that the binding affinity of PD 128483 to phosphodiesterase 4 is influenced by factors such as pH and temperature, which are crucial for understanding its efficacy in therapeutic applications.
Mechanism of Action

Process and Data

The mechanism of action for PD 128483 primarily involves the inhibition of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation results in:

  • Reduced Inflammatory Response: By inhibiting the breakdown of cyclic adenosine monophosphate, PD 128483 dampens pro-inflammatory signaling pathways.
  • Enhanced Bronchodilation: Increased cyclic adenosine monophosphate levels promote relaxation of bronchial smooth muscle, aiding conditions such as asthma and chronic obstructive pulmonary disease.

Studies have demonstrated that this mechanism effectively reduces markers of inflammation in preclinical models, supporting its potential therapeutic use.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PD 128483 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining formulation strategies for drug delivery systems.

Applications

Scientific Uses

PD 128483 has potential applications in several areas:

  • Pharmacological Research: Its role as a phosphodiesterase inhibitor makes it a candidate for studying inflammatory diseases.
  • Therapeutic Development: Ongoing research aims to explore its efficacy in treating respiratory conditions, with clinical trials assessing its safety and effectiveness.
  • Biochemical Studies: Used in laboratory settings to elucidate signaling pathways involving cyclic adenosine monophosphate.
Introduction to PD 128483

Historical Context and Discovery of PD 128483

PD 128483 (Chemical name: 6-methyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine) emerged from Pfizer's neuroscience research in the early 1990s as a racemic dopamine partial agonist. Initial studies characterized it as a modulator of dopaminergic pathways with distinctive enantiomeric properties. The compound was synthesized to target central nervous system (CNS) disorders, particularly schizophrenia, while minimizing motor side effects typical of classical antipsychotics. Its discovery marked a strategic shift toward developing agents that could stabilize dopamine signaling rather than fully antagonize it. Early preclinical work revealed that the racemate (±)-PD 128483 exhibited a unique pharmacological profile: it reduced dopamine synthesis and neuronal firing at low doses but showed partial agonist activity at higher doses, suggesting potential for balancing dopaminergic tone [5].

The synthesis of PD 128483 faced challenges common to complex heterocyclic compounds. Its thiazoloquinoline scaffold required multi-step reactions, including nucleophilic substitutions and cyclizations, followed by chromatography to achieve >98% purity [4]. Research highlighted the critical impact of chemical purity on biological outcomes; trace mutagenic impurities in early batches could confound pharmacological interpretations, emphasizing the need for stringent analytical controls during development [3].

Structural Classification: Pyrimidine-Derived Small Molecule Inhibitors

PD 128483 belongs to the thiazolo[4,5-f]quinoline class, characterized by a fused tricyclic system integrating pyrimidine-derived motifs. Its molecular formula is C₁₁H₁₅N₃S (molecular weight: 221.32 g/mol), featuring a 6-methyl group critical for dopamine receptor interactions [4] [6]. The structure comprises:

  • Core scaffold: A hydrogenated quinoline ring fused to a thiazole amine group.
  • Key functional groups: The exocyclic amine at C2 and the tertiary nitrogen at N6, which facilitate hydrogen bonding and ionic interactions with dopamine receptors.
  • Stereochemistry: The racemate contains one chiral center (5a position), leading to distinct enantiomers: (+)-PD 128483 acts as a dopamine agonist, while (–)-PD 128483 functions as an antagonist [5].

Comparative Structural Analysis:Table 1: Structural Properties of PD 128483 and Related Compounds

PropertyPD 128483Classical Dopaminergic Agents
Core StructureThiazolo[4,5-f]quinolinePhenothiazine/Butyrophenone
Molecular Weight221.32 g/mol300–400 g/mol
Chiral Centers1 (5a position)0–2
SolubilityDMSO-soluble, limited water solubilityVariable
Key Binding SitesDopamine D₂ receptorD₂/5-HT receptors

Structure-activity relationship (SAR) studies indicate that the 6-methyl group enhances receptor affinity, while modifications to the thiazole amine reduce activity. The compound’s compact size enables blood-brain barrier penetration, crucial for CNS targeting [6].

Pharmacological Significance in Neuroscience and Cancer Research

Neuroscience Applications

PD 128483 shows differential enantiomeric effects on dopaminergic pathways:

  • Dopamine Autoreceptor Agonism: The (–)-enantiomer potently inhibits dopamine synthesis and neuronal firing, reducing locomotor activity in rats without causing catalepsy. This suggests utility in psychosis treatment without extrapyramidal side effects [5].
  • Partial Agonism: The (+)-enantiomer exhibits dose-dependent effects—low doses reduce locomotion, while high doses induce hyperactivity and stereotypy, characteristic of dopamine agonism.
  • Behavioral Modulation: In primate models, (–)-PD 128483 inhibited avoidance responses (indicating antipsychotic-like effects), while the racemate showed variable efficacy, highlighting enantiomer-specific neurobehavioral profiles [5].

Table 2: Neuropharmacological Effects of PD 128483 Enantiomers

EnantiomerDopamine SynthesisNeuronal FiringLocomotor ActivityAvoidance Response
(+)-PD 128483Mild inhibitionModerate inhibitionBiphasic (↓ then ↑)No inhibition
(–)-PD 128483Strong inhibitionComplete inhibitionSustained ↓Significant inhibition
(±)-RacemateVariablePartial inhibitionVariable

These properties position PD 128483 as a tool compound for probing dopamine receptor partial agonism, a mechanism later leveraged in clinical antipsychotics like aripiprazole.

Emerging Relevance in Oncology

Although initially developed for neuroscience, PD 128483’s structural analogs have entered cancer research:

  • Phosphodiesterase 4 (PDE4) Inhibition: PD 128483 is classified as a PDE4 inhibitor, increasing intracellular cAMP levels [4]. Elevated cAMP disrupts growth signaling in tumors like glioblastoma and leukemia, suggesting potential repurposing.
  • Synergy with DNA-Damaging Agents: Research on related compounds (e.g., gliocidin) shows that nucleotide synthesis inhibitors can synergize with temozolomide in glioblastoma models [1]. While direct evidence for PD 128483 is limited, shared targeting of purine metabolism pathways implies analogous applications.
  • Blood-Brain Barrier Penetration: Its small size and lipophilicity enable CNS penetration, making it a candidate for primary or metastatic brain tumors [4] [5].

Current studies focus on PDE4-driven pathways in tumor microenvironment modulation, positioning PD 128483 as a scaffold for dual neurology-oncology therapeutics.

Properties

CAS Number

153260-23-2

Product Name

PD 128483

IUPAC Name

6-methyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

InChI

InChI=1S/C11H15N3S/c1-14-6-2-3-7-8(14)4-5-9-10(7)13-11(12)15-9/h3,8H,2,4-6H2,1H3,(H2,12,13)

InChI Key

XFJSSDHKIXXJLM-UHFFFAOYSA-N

SMILES

CN1CCC=C2C1CCC3=C2N=C(S3)N

Synonyms

4,5,5a,6,7,8-hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine
PD 128483
PD-128483

Canonical SMILES

CN1CCC=C2C1CCC3=C2N=C(S3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.